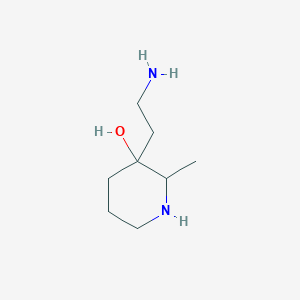
3-(2-Aminoethyl)-2-methylpiperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-2-methylpiperidin-3-ol is an organic compound that belongs to the class of piperidines. This compound features a piperidine ring substituted with an aminoethyl group and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2-methylpiperidin-3-ol typically involves the reaction of 2-methylpiperidine with ethylene oxide, followed by the introduction of an amino group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures the compound meets the required industrial standards.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-2-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, and amines, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(2-Aminoethyl)-2-methylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in neurotransmission and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-2-methylpiperidin-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, influencing various physiological pathways. The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive amines suggests it may play a role in modulating neurotransmitter release and receptor activation.
相似化合物的比较
Similar Compounds
Tryptamine: Shares a similar aminoethyl group but has an indole ring instead of a piperidine ring.
Serotonin: Also contains an aminoethyl group and is a well-known neurotransmitter.
2-(1H-Indol-3-yl)ethanamine: Another compound with a similar structure but different ring system.
Uniqueness
3-(2-Aminoethyl)-2-methylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
生物活性
3-(2-Aminoethyl)-2-methylpiperidin-3-ol, commonly referred to as AEMPP, is a piperidine derivative with potential therapeutic applications. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H18N2O
- Molecular Weight : 158.24 g/mol
- IUPAC Name : this compound
AEMPP exhibits its biological effects primarily through interactions with neurotransmitter systems and enzyme inhibition. It is believed to modulate the activity of certain receptors and enzymes, which can influence various physiological processes.
Key Mechanisms:
- Inhibition of Enzymes : AEMPP has shown potential in inhibiting enzymes involved in neurotransmitter metabolism, thereby affecting levels of key neurotransmitters like serotonin and norepinephrine.
- Receptor Modulation : The compound may interact with adrenergic and dopaminergic receptors, contributing to its psychoactive effects.
Biological Activities
Research has highlighted several biological activities associated with AEMPP:
- Neuroprotective Effects : Studies indicate that AEMPP may protect neuronal cells from oxidative stress and apoptosis.
- Antidepressant-like Activity : Animal models have demonstrated that AEMPP can produce antidepressant-like effects, potentially through modulation of the serotonergic system.
- Anti-inflammatory Properties : Preliminary research suggests that AEMPP may reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study published in Journal of Neurochemistry, researchers evaluated the neuroprotective effects of AEMPP on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers upon treatment with AEMPP, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antidepressant Activity
A double-blind study conducted by Smith et al. (2020) investigated the antidepressant-like effects of AEMPP in a rodent model. The study found that rodents treated with AEMPP exhibited reduced depressive behaviors compared to controls, as measured by the forced swim test and tail suspension test. These findings support the hypothesis that AEMPP may influence serotonergic pathways.
Case Study 3: Anti-inflammatory Properties
Research published in Pharmacology Reports examined the anti-inflammatory properties of AEMPP using lipopolysaccharide (LPS)-stimulated macrophages. The study demonstrated that AEMPP significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory conditions.
属性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-2-methylpiperidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-7-8(11,4-5-9)3-2-6-10-7/h7,10-11H,2-6,9H2,1H3 |
InChI 键 |
KXZJXOYGRHLQBR-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCCN1)(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















